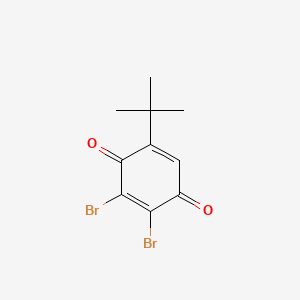
2,3-Dibromo-tert-butyl-p-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-tert-butyl-p-benzoquinone is an organic compound belonging to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-tert-butyl-p-benzoquinone typically involves the bromination of tert-butyl-p-benzoquinone. The reaction is carried out using bromine (Br2) in an organic solvent such as chloroform or carbon tetrachloride. The reaction conditions usually require a controlled temperature to prevent over-bromination and to ensure the selective formation of the 2,3-dibromo derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield. The reaction is monitored closely to maintain optimal conditions and to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-tert-butyl-p-benzoquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Dibromo-tert-butyl-p-benzoquinone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex quinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism by which 2,3-Dibromo-tert-butyl-p-benzoquinone exerts its effects involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. This property is crucial in its biological activities, where it can interfere with cellular redox processes. The molecular targets include enzymes involved in oxidative stress pathways, and the compound can modulate these pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-p-benzoquinone: Another quinone with tert-butyl groups but different bromine substitution.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: A quinone with chlorine and cyano groups, known for its high reduction potential.
2,5-Dimethyl-1,4-benzoquinone: A methyl-substituted quinone with different reactivity.
Uniqueness
2,3-Dibromo-tert-butyl-p-benzoquinone is unique due to its specific bromine and tert-butyl substitutions, which confer distinct chemical reactivity and potential applications. The bromine atoms make it a good candidate for further functionalization, while the tert-butyl group provides steric hindrance, influencing its stability and reactivity.
Propiedades
Número CAS |
25762-86-1 |
|---|---|
Fórmula molecular |
C10H10Br2O2 |
Peso molecular |
321.99 g/mol |
Nombre IUPAC |
2,3-dibromo-5-tert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Br2O2/c1-10(2,3)5-4-6(13)7(11)8(12)9(5)14/h4H,1-3H3 |
Clave InChI |
HCBKPGGQJQJYLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=O)C(=C(C1=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


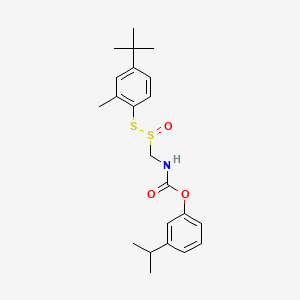
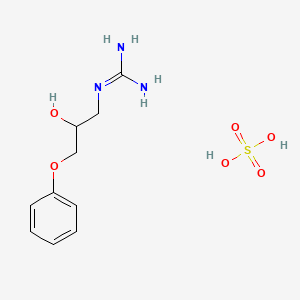
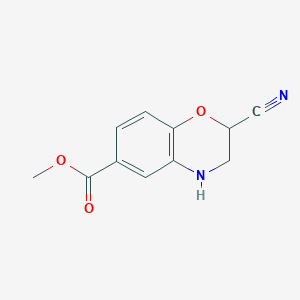
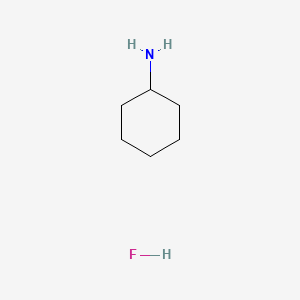
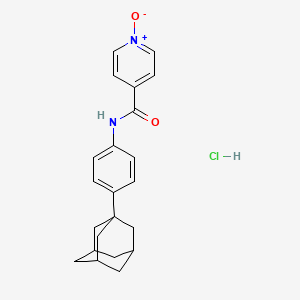
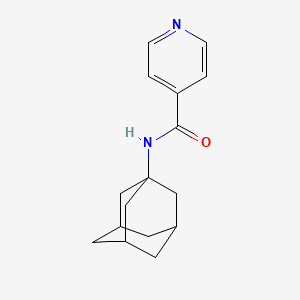
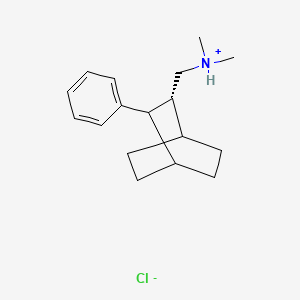
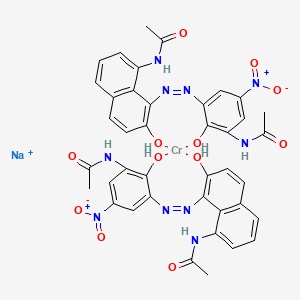
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)

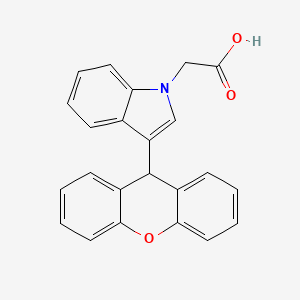


![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
